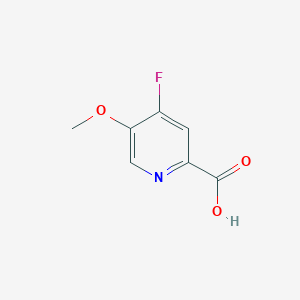![molecular formula C12H25ClN4O4 B15131286 (2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15131286.png)
(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a hydrazinylmethylideneamino group, a tert-butoxycarbonyl group, and a hexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride typically involves multiple steps:
Formation of the Hexanoic Acid Backbone: The hexanoic acid backbone can be synthesized through a series of reactions starting from simpler organic molecules.
Introduction of the Hydrazinylmethylideneamino Group: This step involves the reaction of the hexanoic acid derivative with hydrazine or its derivatives under specific conditions.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylmethylideneamino group.
Reduction: Reduction reactions can also occur, potentially converting the hydrazinylmethylideneamino group to a simpler amine.
Substitution: Various substitution reactions can take place, especially at the tert-butoxycarbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. Its hydrazinylmethylideneamino group could interact with proteins or nucleic acids, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may make it useful in the development of new drugs.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or as a reagent in various chemical processes.
作用機序
The mechanism of action of (2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The hydrazinylmethylideneamino group may form covalent bonds with proteins or other biomolecules, altering their function. The tert-butoxycarbonyl group may protect the molecule from degradation, allowing it to reach its target site.
類似化合物との比較
Similar Compounds
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Lacks the hydrazinylmethylideneamino group.
(2S)-6-(hydrazinylmethylideneamino)hexanoic acid: Lacks the tert-butoxycarbonyl group.
Uniqueness
The presence of both the hydrazinylmethylideneamino group and the tert-butoxycarbonyl group in (2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride makes it unique. This combination of functional groups allows for specific interactions and modifications that are not possible with similar compounds.
特性
分子式 |
C12H25ClN4O4 |
|---|---|
分子量 |
324.80 g/mol |
IUPAC名 |
(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-9(10(17)18)6-4-5-7-14-8-15-13;/h8-9H,4-7,13H2,1-3H3,(H,14,15)(H,16,19)(H,17,18);1H/t9-;/m0./s1 |
InChIキー |
OGSBZHWUYGTFKU-FVGYRXGTSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=CNN)C(=O)O.Cl |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCCN=CNN)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


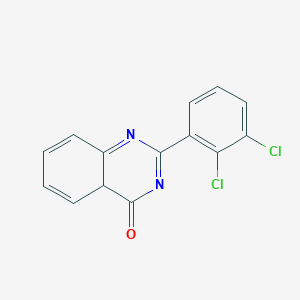
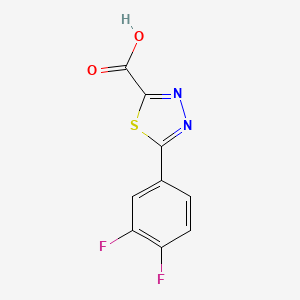
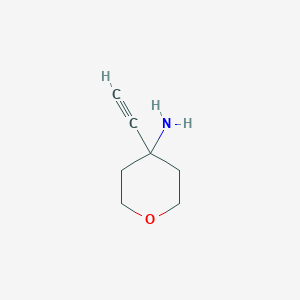
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
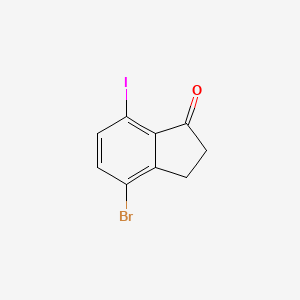
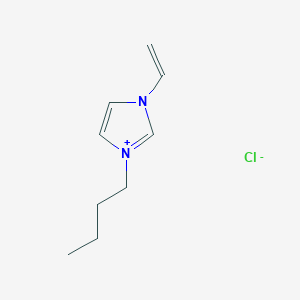



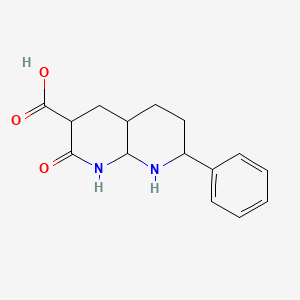
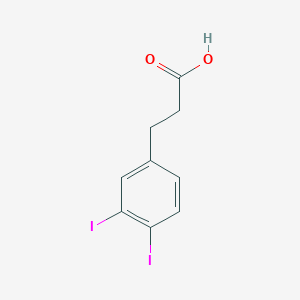
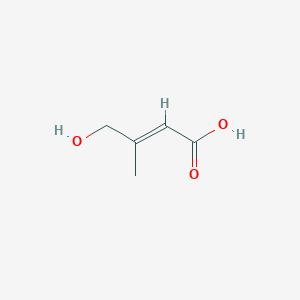
![3-Methylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15131300.png)
